molecular formula C15H13ClFN3O B2662627 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 852399-61-2

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

Cat. No.: B2662627
CAS No.: 852399-61-2
M. Wt: 305.74
InChI Key: RQPOXEOTXNDOGA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with cyano, fluorophenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the cyano, fluorophenyl, and dimethyl substituents. The final step involves the chlorination of the acetamide group.

    Preparation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile reagent. The fluorophenyl group can be added through a Friedel-Crafts acylation reaction.

    Chlorination of Acetamide: The final step involves the chlorination of the acetamide group using thionyl chloride or phosphorus trichloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acetamide group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new amides or thioamides.

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrole ring provides a stable scaffold that can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide: Similar structure but with a different position of the fluorine atom.

    2-chloro-N-[3-cyano-1-(3-chlorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide: Chlorine instead of fluorine in the phenyl ring.

    2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]propionamide: Propionamide instead of acetamide.

Uniqueness

The unique combination of cyano, fluorophenyl, and dimethyl groups in 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide provides distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-4-11(17)6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPOXEOTXNDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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